molecular formula C20H24O2S B14572962 S-(4-Butylphenyl) 4-propoxybenzene-1-carbothioate CAS No. 61518-92-1

S-(4-Butylphenyl) 4-propoxybenzene-1-carbothioate

Cat. No.: B14572962
CAS No.: 61518-92-1
M. Wt: 328.5 g/mol
InChI Key: IPBZPEYSEQGWPX-UHFFFAOYSA-N
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Description

S-(4-Butylphenyl) 4-propoxybenzene-1-carbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a carbothioate group attached to a benzene ring, which is further substituted with butyl and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Butylphenyl) 4-propoxybenzene-1-carbothioate typically involves the reaction of 4-propoxybenzenecarbothioic acid with 4-butylphenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the thioester bond. The reaction conditions may include:

    Temperature: The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.

    Catalyst: Common catalysts used in this reaction include acids or bases that can promote the formation of the thioester bond.

    Solvent: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

S-(4-Butylphenyl) 4-propoxybenzene-1-carbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

S-(4-Butylphenyl) 4-propoxybenzene-1-carbothioate has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be used to study the interactions between thioesters and biological molecules, such as proteins and enzymes.

    Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs and treatments.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of S-(4-Butylphenyl) 4-propoxybenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound’s thioester group can undergo hydrolysis to release the corresponding thiol and carboxylic acid, which can then interact with various biological molecules. The aromatic rings in the compound may also participate in π-π interactions with other aromatic systems, influencing its biological activity.

Comparison with Similar Compounds

S-(4-Butylphenyl) 4-propoxybenzene-1-carbothioate can be compared with other similar compounds, such as:

    S-(4-Butoxyphenyl) 4-propylbenzene-1-carbothioate: This compound has a similar structure but with different alkyl groups, leading to variations in its chemical properties and reactivity.

    Benzenecarbothioic acid derivatives: Other derivatives of benzenecarbothioic acid may have different substituents on the benzene ring, affecting their chemical behavior and applications.

Properties

CAS No.

61518-92-1

Molecular Formula

C20H24O2S

Molecular Weight

328.5 g/mol

IUPAC Name

S-(4-butylphenyl) 4-propoxybenzenecarbothioate

InChI

InChI=1S/C20H24O2S/c1-3-5-6-16-7-13-19(14-8-16)23-20(21)17-9-11-18(12-10-17)22-15-4-2/h7-14H,3-6,15H2,1-2H3

InChI Key

IPBZPEYSEQGWPX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCC

Origin of Product

United States

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